molecular formula C14H14N6O2 B12644869 9H-Purin-6-amine, N,N-dimethyl-9-((3-nitrophenyl)methyl)- CAS No. 7008-56-2

9H-Purin-6-amine, N,N-dimethyl-9-((3-nitrophenyl)methyl)-

Cat. No.: B12644869
CAS No.: 7008-56-2
M. Wt: 298.30 g/mol
InChI Key: AJDZQGCEBWJRBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9H-Purin-6-amine, N,N-dimethyl-9-((3-nitrophenyl)methyl)- is a complex organic compound with a molecular formula of C14H15N5O2. This compound is a derivative of purine, a heterocyclic aromatic organic compound that is significant in biochemistry, particularly in the structure of DNA and RNA. The presence of the nitrophenyl group and the dimethylamine substitution makes this compound unique and potentially useful in various scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9H-Purin-6-amine, N,N-dimethyl-9-((3-nitrophenyl)methyl)- typically involves multi-step organic reactions. One common method includes the alkylation of 9H-purin-6-amine with N,N-dimethyl-3-nitrobenzyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) with a base like potassium carbonate (K2CO3) to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction conditions precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

9H-Purin-6-amine, N,N-dimethyl-9-((3-nitrophenyl)methyl)- can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The dimethylamine group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogen gas (H2) with a palladium on carbon (Pd/C) catalyst or sodium borohydride (NaBH4).

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride (NaH) or potassium carbonate (K2CO3).

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of various substituted purine derivatives depending on the nucleophile used.

Scientific Research Applications

9H-Purin-6-amine, N,N-dimethyl-9-((3-nitrophenyl)methyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with nucleic acids and proteins.

    Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 9H-Purin-6-amine, N,N-dimethyl-9-((3-nitrophenyl)methyl)- involves its interaction with biological molecules. The compound can bind to nucleic acids or proteins, potentially affecting their function. The nitrophenyl group may participate in electron transfer reactions, while the dimethylamine group can form hydrogen bonds or ionic interactions with biological targets.

Comparison with Similar Compounds

Similar Compounds

    9H-Purin-6-amine, N,N-dimethyl-9-(phenylmethyl)-: Similar structure but without the nitro group.

    6-Dimethylaminopurine: Lacks the nitrophenyl group and has different reactivity and applications.

    N,N-Dimethyl-6-aminopurine: Another derivative with distinct properties.

Uniqueness

The presence of the nitrophenyl group in 9H-Purin-6-amine, N,N-dimethyl-9-((3-nitrophenyl)methyl)- makes it unique compared to other similar compounds

Properties

CAS No.

7008-56-2

Molecular Formula

C14H14N6O2

Molecular Weight

298.30 g/mol

IUPAC Name

N,N-dimethyl-9-[(3-nitrophenyl)methyl]purin-6-amine

InChI

InChI=1S/C14H14N6O2/c1-18(2)13-12-14(16-8-15-13)19(9-17-12)7-10-4-3-5-11(6-10)20(21)22/h3-6,8-9H,7H2,1-2H3

InChI Key

AJDZQGCEBWJRBZ-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)[N+](=O)[O-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.